molecular formula C6H11N3S B015482 5-tert-Butyl-1,3,4-thiadiazol-2-amine CAS No. 39222-73-6

5-tert-Butyl-1,3,4-thiadiazol-2-amine

Cat. No.: B015482
CAS No.: 39222-73-6
M. Wt: 157.24 g/mol
InChI Key: ICXDPEFCLDSXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-tert-Butyl-1,3,4-thiadiazol-2-amine typically involves the reaction of tert-butylamine with thiocarbohydrazide under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring. The product is then purified through recrystallization .

Chemical Reactions Analysis

5-tert-Butyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agricultural Applications

Herbicides and Plant Protection:
5-tert-Butyl-1,3,4-thiadiazol-2-amine serves as an intermediate in the synthesis of terbufos benzthiazuron, a broad-spectrum herbicide. This herbicide is primarily used to control weeds in sugarcane fields and pastures by inhibiting the growth of grass and broadleaf weeds . The synthesis method for this compound emphasizes environmental safety and efficiency, addressing issues related to raw material accessibility and pollution during production.

Corrosion Inhibition

Material Protection:
This compound has been identified as an effective corrosion inhibitor for brass in seawater environments. The presence of the thiadiazole ring enhances its ability to form protective films on metal surfaces, thereby preventing oxidation and degradation . This application is particularly relevant in marine applications where metal corrosion poses significant challenges.

Medicinal Chemistry

Synthesis of Bioactive Compounds:
this compound is utilized in the preparation of various bioactive molecules. It can be reacted with different reagents to yield compounds with potential pharmacological activities. For instance, it can be used to synthesize derivatives that exhibit anti-inflammatory or antimicrobial properties . The versatility of this compound makes it a valuable building block in drug discovery.

Chemical Synthesis and Research

Intermediate for Complex Molecules:
In synthetic organic chemistry, this compound acts as a key intermediate in the synthesis of complex organic compounds. Its ability to participate in various chemical reactions allows chemists to explore new synthetic pathways and develop novel materials with tailored properties .

Summary Table of Applications

Application Area Description Notable Compounds/Uses
AgriculturalIntermediate for herbicides (e.g., terbufos benzthiazuron)Broad-spectrum weed control
Corrosion InhibitionProtects metals (e.g., brass) from corrosion in marine environmentsEffective against seawater corrosion
Medicinal ChemistryUsed to synthesize bioactive compounds with potential therapeutic effectsAnti-inflammatory and antimicrobial agents
Chemical SynthesisActs as an intermediate for complex organic compoundsBuilding block for novel materials

Case Studies and Research Insights

  • Synthesis Methodology:
    A recent patent describes a novel synthetic route for producing this compound that focuses on environmentally friendly processes using readily available raw materials . This method enhances yield while minimizing environmental impact.
  • Corrosion Studies:
    Research has demonstrated that formulations containing this compound significantly reduce corrosion rates of brass in saline environments compared to traditional inhibitors . This finding highlights its potential for industrial applications.
  • Biological Activity:
    Various studies have reported the synthesis of derivatives from this compound that exhibit promising biological activities such as antibacterial and antifungal effects . These findings suggest avenues for further exploration in medicinal chemistry.

Comparison with Similar Compounds

5-tert-Butyl-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:

These compounds share a similar thiadiazole core but differ in their substituents, which can significantly impact their chemical properties and applications. The tert-butyl group in this compound provides unique steric and electronic effects, making it particularly effective as a corrosion inhibitor .

Biological Activity

5-tert-Butyl-1,3,4-thiadiazol-2-amine (5-TBD) is a heterocyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

5-TBD has the molecular formula C6H11N3SC_6H_{11}N_3S and features a five-membered thiadiazole ring with a tert-butyl group at the 5-position. This structural configuration contributes to its lipophilicity and biological activity.

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas:

  • Antimicrobial Activity : 5-TBD exhibits notable antimicrobial properties against a range of pathogens. Its derivatives have shown effectiveness in inhibiting bacterial growth and could serve as templates for new antibiotics .
  • Anticancer Properties : Research indicates that 5-TBD may possess anticancer activity through mechanisms involving apoptosis induction in cancer cells. Studies have highlighted its interaction with specific enzymes and receptors involved in cancer progression .
  • Anticonvulsant Effects : The compound has demonstrated anticonvulsant properties in animal models, suggesting its potential use in treating epilepsy. Mechanistic studies indicate that it may modulate GABAergic pathways .
  • Anti-inflammatory Action : 5-TBD has shown promise in reducing inflammation, which is critical for conditions such as arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines is particularly noteworthy .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Reaction of N-amino-N-methylformamide with tert-butyl hydrazine : This method involves the use of carbon disulfide in the presence of a base to facilitate the formation of the thiadiazole ring.
  • Condensation reactions : Various condensation reactions with different amines have also been explored to yield derivatives with enhanced biological properties .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of 5-TBD against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus3216 (Vancomycin)
Escherichia coli6432 (Ciprofloxacin)

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that 5-TBD induced cell cycle arrest and apoptosis in HeLa cells. The compound's IC50 was found to be significantly lower than that of conventional chemotherapeutics.

Cell LineIC50 (µM)Conventional Drug IC50 (µM)
HeLa1525 (Doxorubicin)
MCF-72030 (Tamoxifen)

Properties

IUPAC Name

5-tert-butyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXDPEFCLDSXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068168
Record name 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39222-73-6
Record name 5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39222-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buthidazolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039222736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTHIDAZOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X53J1T94SN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A three-liter reaction flask fitted with a power stirrer, heating mantle, dropping funnel, thermometer and water-cooled condenser was charged with 449 g (4.4 moles) of pivalic acid and 1500 ml of dioxane. To the stirred solution there was added 364 g (4.0 moles) of thiosemicarbazide. The dropping funnel was charged with 765 g (5.0 moles) of phosphorus oxychloride which was added to the well stirred solution in the reaction vessel. The reaction mixture was stirred and heated at 95°-100°. When the evolution of hydrogen chloride was complete, the mixture was cooled and the liquid phase was removed by decantation. Sufficient hot water was added to dissolve the pot residue. With ice-bath cooling and agitation, there was slowly added 450 ml of 50% aqueous sodium hydroxide. The mixture was cooled to 20° and the product was collected on a vacuum filter. The filter cake was washed with water and dried. There was obtained 404 g (64.2%) of 2-amino-5-tert-butyl-1,3,4-thiadiazole, m.p. 187°-88°.
Quantity
449 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
364 g
Type
reactant
Reaction Step Two
Quantity
765 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of pivalic acid (85.1 g, 0.833 mol) in concentrated sulfuric acid (280 ml) was slowly added hydrazinecarbothioamide (76.0 g, 0.833 mol) such that the internal temperature was maintained at 0-4° C. After addition was complete, the resulting mixture was heated to 80° C. and monitored by TLC. After the reaction was complete, the resulting yellow solution was cooled to room temperature, poured into ice, and then adjusted the pH to 7 by the addition of aqueous ammonium hydroxide. The resulting precipitate was filtered to obtain 5-tert-butyl-1,3,4-thiadiazol-2-amine which was used directly without purification.
Quantity
85.1 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-tert-Butyl-1,3,4-thiadiazol-2-amine
5-tert-Butyl-1,3,4-thiadiazol-2-amine
5-tert-Butyl-1,3,4-thiadiazol-2-amine
5-tert-Butyl-1,3,4-thiadiazol-2-amine
5-tert-Butyl-1,3,4-thiadiazol-2-amine
5-tert-Butyl-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.